![molecular formula C16H20ClN3O B213757 N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213757.png)
N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2002 by researchers at Bayer AG. Since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the Cys179 residue of the IKKβ kinase subunit. This modification prevents the phosphorylation and subsequent activation of IKKβ, which is required for the activation of NF-κB. Inhibition of NF-κB by BAY 11-7082 leads to reduced production of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BAY 11-7082 has been shown to inhibit the growth of bacteria and viruses. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 has a number of advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in laboratory experiments. BAY 11-7082 is a covalent inhibitor, which means that it irreversibly modifies its target protein. This can make it difficult to study the effects of BAY 11-7082 on other cellular processes that are regulated by NF-κB.
Direcciones Futuras
There are a number of future directions for research on BAY 11-7082. One area of research is the development of more selective inhibitors of NF-κB. BAY 11-7082 has been shown to inhibit the activity of other kinases in addition to IKKβ, which can lead to off-target effects. Another area of research is the development of BAY 11-7082 analogs with improved pharmacokinetic properties. BAY 11-7082 has a relatively short half-life in vivo, which limits its potential therapeutic applications. Finally, there is a need for further research on the potential therapeutic applications of BAY 11-7082 in the treatment of inflammatory diseases and cancer. Clinical trials are needed to determine the safety and efficacy of BAY 11-7082 in humans.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with 4-sec-butylphenylamine in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to yield BAY 11-7082. The overall yield of this reaction is approximately 60%.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. Inhibition of NF-κB by BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes BAY 11-7082 a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. BAY 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of NF-κB. This makes BAY 11-7082 a potential therapeutic agent for the treatment of cancer.
Propiedades
Nombre del producto |
N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide |
---|---|
Fórmula molecular |
C16H20ClN3O |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
N-(4-butan-2-ylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-4-11(3)12-6-8-13(9-7-12)19-16(21)15-14(17)10-18-20(15)5-2/h6-11H,4-5H2,1-3H3,(H,19,21) |
Clave InChI |
FXFNBSYTHRVBEM-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)Cl |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.